molecular formula C18H18Cl2N2O5S B7702642 2,4-dichloro-N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)benzamide

2,4-dichloro-N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)benzamide

Cat. No.: B7702642
M. Wt: 445.3 g/mol
InChI Key: DQTHGXMKYODHPD-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)benzamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of dichloro, methoxy, morpholinyl, and sulfonyl groups attached to a benzamide core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dichlorobenzoyl chloride with 2-methoxy-5-morpholin-4-ylsulfonylaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the methoxy and morpholinyl groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of corresponding alcohols or ketones .

Scientific Research Applications

2,4-dichloro-N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(2-hydroxy-5-methoxyphenyl)benzamide
  • 2,4-dichloro-5-methoxy-N-methylaniline
  • 2,4-dichloro-5-methoxy-N-methylbenzamide

Uniqueness

2,4-dichloro-N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)benzamide is unique due to the presence of the morpholinylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

2,4-dichloro-N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O5S/c1-26-17-5-3-13(28(24,25)22-6-8-27-9-7-22)11-16(17)21-18(23)14-4-2-12(19)10-15(14)20/h2-5,10-11H,6-9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTHGXMKYODHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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